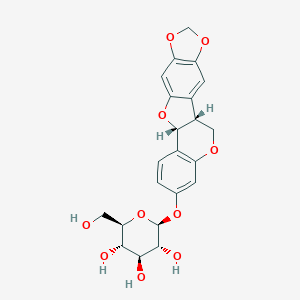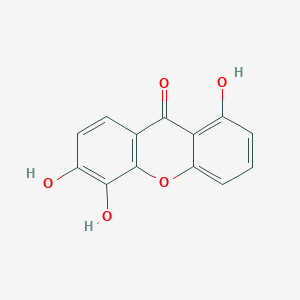
Vestitol
Descripción general
Descripción
Vestitol is an isoflavonoid, a class of flavonoids found in the Leguminosae (Fabaceae) family . It is a methoxyisoflavan that is ®-isoflavan substituted by a methoxy group at position 4’ and hydroxy groups at positions 7 and 2’ respectively . It has a role as a plant metabolite .
Synthesis Analysis
Vestitol is isolated from various species of the genus Millettia, which are rich sources of isoflavonoids . Several geranylated isoflavones have been synthesized .Molecular Structure Analysis
Vestitol has a molecular formula of C16H16O4 . It is an isoflavan substituted by hydroxy groups at positions 7 and 2’ and a methoxy group at position 4’ . The molecular weight of Vestitol is 272.29 g/mol .Physical And Chemical Properties Analysis
Vestitol has a density of 1.3±0.1 g/cm3, a boiling point of 418.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 69.8±3.0 kJ/mol and a flash point of 206.9±28.7 °C .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity : Vestitol exhibits significant anti-inflammatory properties. A study by Franchin et al. (2016) highlighted its ability to inhibit neutrophil migration in inflammatory processes and reduce the release of inflammatory mediators. This suggests vestitol as a potential novel anti-inflammatory agent (Franchin et al., 2016).
Anticancer Potential : Vestitol and neovestitol, another bioactive isoflavonoid, have been studied for their effects on cancer-related target proteins. Nani et al. (2018) conducted a pharmacogenomic analysis revealing that vestitol reduced the expression of genes associated with cancer, such as those involved in tubulin and histone pathways, making them promising candidates for anticancer therapy (Nani et al., 2018).
Antimicrobial and Anti-caries Effects : Vestitol has shown antimicrobial activity against various pathogens, including Streptococcus mutans and Staphylococcus aureus, as reported by Bueno-Silva et al. (2013). Furthermore, it has been effective in reducing dental caries lesions, highlighting its potential in dental care applications (Bueno-Silva et al., 2013).
Modulation of Macrophage Activation : Research by Bueno-Silva et al. (2020) demonstrated vestitol's effects on macrophage activation and function, where it inhibited nitric oxide production and modulated cytokine release, suggesting its role in immune response modulation (Bueno-Silva et al., 2020).
Insect Feeding-Deterrent Activity : Vestitol has also been identified as a feeding deterrent for insects, indicating its potential use in agricultural pest management. Russell et al. (1978) found that vestitol acted as a major deterrent for certain insect larvae, suggesting its role in plant defense mechanisms (Russell et al., 1978).
Pharmacological Perspective : A comprehensive review by Freires et al. (2016) on Brazilian Red Propolis, which contains vestitol, underlines its potential in various biomedical applications due to its antimicrobial, anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative properties (Freires et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318024 | |
| Record name | (-)-Vestitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vestitol, (-)- | |
CAS RN |
35878-41-2 | |
| Record name | (-)-Vestitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Vestitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vestitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VESTITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JHS2AVR43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















